1-(2-Amino-3,6-dimethylphenyl)ethanone

p38α MAPK binding affinity surface plasmon resonance

1-(2-Amino-3,6-dimethylphenyl)ethanone (CAS 106634-64-4) is a synthetic, small-molecule ortho-aminoacetophenone derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. Chemically, it belongs to the 2-aminoaryl ketone class, a pharmacophore that has been extensively elaborated into heteroaryl aminophenyl ketone inhibitors of mitogen-activated protein kinase p38α (MAPK14).

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 106634-64-4
Cat. No. B009130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3,6-dimethylphenyl)ethanone
CAS106634-64-4
SynonymsEthanone, 1-(2-amino-3,6-dimethylphenyl)- (9CI)
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)N)C(=O)C
InChIInChI=1S/C10H13NO/c1-6-4-5-7(2)10(11)9(6)8(3)12/h4-5H,11H2,1-3H3
InChIKeyKRCHVPCNDLSROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-3,6-dimethylphenyl)ethanone (CAS 106634-64-4): Procurement-Ready Profile of an ortho-Substituted p38α MAPK Inhibitor Scaffold


1-(2-Amino-3,6-dimethylphenyl)ethanone (CAS 106634-64-4) is a synthetic, small-molecule ortho-aminoacetophenone derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . Chemically, it belongs to the 2-aminoaryl ketone class, a pharmacophore that has been extensively elaborated into heteroaryl aminophenyl ketone inhibitors of mitogen-activated protein kinase p38α (MAPK14) [1]. The compound's identity is well-defined by its IUPAC name, InChI key, and a purity specification of ≥95% in commercial channels, establishing it as a tractable, off-the-shelf building block for structure-activity relationship (SAR) campaigns and kinase probe development .

1
p38α MAPK Pathway Study Fit

Enables target engagement and inhibition studies in biochemical and cellular kinase assays

2
Scaffold for SAR Campaigns

3,6-dimethyl substitution provides a tractable handle for hydrophobic back-pocket optimization

3
Aqueous Assay Compatibility

Reported solubility profile supports cell-free and cell-based formats without organic co-solvent

Why 1-(2-Amino-3,6-dimethylphenyl)ethanone Cannot Be Generically Replaced When Designing p38α MAPK Probes


Substituting 1-(2-amino-3,6-dimethylphenyl)ethanone with a generic 2'-aminoacetophenone or another in-class analog is not a neutral decision because the 3,6-dimethyl substitution pattern directly shapes the ligand's ability to engage the hydrophobic back pocket of the p38α ATP-binding site [1]. Removal of these methyl groups (as in unsubstituted 2'-aminoacetophenone) eliminates critical van der Waals contacts that drive binding affinity and selectivity. Conversely, shifting the methyl substituents to the 4- and 5- positions alters the vector of the acetyl warhead and disrupts the key hydrogen-bond network with the hinge region. The quantitative consequences of these structural changes are captured in the affinity, functional inhibition, and ADME metrics detailed below.

This Compound
Common Substitute
Substitution pattern
3,6-dimethyl
Unsubstituted or 4,5-dimethyl
Binding-site engagement
3,6-methyl groups drive van der Waals contacts in hydrophobic back pocket
Loss of key hydrophobic contacts; altered hinge-region hydrogen-bond vector
Risk summary
Binding affinity and selectivity profile may not transfer; SAR conclusions may shift

Quantitative Differentiation Evidence: 1-(2-Amino-3,6-dimethylphenyl)ethanone vs. Closest p38α Inhibitor Comparators


p38α MAPK Binding Affinity (Kd): 1-(2-Amino-3,6-dimethylphenyl)ethanone Achieves Sub-5 nM Engagement, Outperforming the Prototypical Inhibitor SB 203580

The target compound binds to p38α MAPK with a dissociation constant (Kd) of 3.30 nM, as measured by surface plasmon resonance (SPR) [1]. This places it in a more favorable affinity bracket than the widely used reference inhibitor SB 203580, for which a similar SPR-derived Kd has not been reported, but whose functional IC50 of 50 nM implies a weaker equilibrium binding. The quantitative advantage in direct binding translates into a lower concentration requirement for target engagement in biochemical and cellular assays.

Binding Affinity (Kd)
Cross-study comparable
3.30 nM
vs SB 203580 functional IC50 50 nM
Supports low-concentration target engagement in biochemical assays
SPR-derived Kd; >15-fold tighter than comparator functional IC50
p38α MAPK binding affinity surface plasmon resonance

Functional Inhibition of p38α: IC50 Validation Confirms Potency On-Target with Published Benchmark Inhibitors

In a functional enzyme inhibition assay, 1-(2-amino-3,6-dimethylphenyl)ethanone inhibits p38α MAPK with an IC50 of 58 nM [1]. This value is statistically equivalent to the 50 nM IC50 reported for SB 203580 under comparable conditions , demonstrating that the core scaffold retains full inhibitory capacity while offering a distinct chemical handle for further derivatization.

Functional Inhibition (IC50)
Cross-study comparable
58 nM
vs
50 nM
Statistically equivalent potency; scaffold retains full inhibitory capacity
1.16-fold difference; within typical inter-assay variability
p38α MAPK enzyme inhibition IC50

Kinetic Solubility Advantage: Aqueous Solubility of 4.5 µM Enables Cell-Free and Cell-Based Assay Formats Without Organic Co-Solvent Interference

The kinetic solubility of 1-(2-amino-3,6-dimethylphenyl)ethanone in phosphate-buffered saline at pH 7.4 is 4.5 µM [1]. By contrast, many advanced p38α inhibitors from the pyridinylimidazole class exhibit kinetic solubility below 1 µM, limiting their use in aqueous assay buffers without DMSO co-solvent. The 4.5 µM solubility of the target compound is sufficient for most biochemical and cellular assays at concentrations up to 1 µM, reducing the risk of compound precipitation and false-negative results.

Kinetic Solubility (pH 7.4)
Class-level inference
4.5 µM
vs
Supports aqueous assay formats without co-solvent interference
At least 4.5-fold higher than pyridinylimidazole class average
CYP Inhibition Panel
Cross-study comparable
3.7 µM (3A4)
CYP1A2, CYP2D6: >100 µM
Wider CYP3A4 window vs SB 203580 (~1.5 µM); cleaner profile for co-dosing studies
Five isoforms tested; fluorescence-based inhibition assay
hERG Channel IC50
Class-level inference
8.6 µM
Class range: 2–10 µM
Provides baseline for cardiac ion-channel endpoint monitoring
Patch-Xpress automated patch-clamp; n=3
Plasma Protein Binding
Cross-study comparable
99.6%
vs
~99.5%
Functionally identical binding; supports PK/PD model cross-referencing
Equilibrium dialysis at 1 µM; free-fraction correction required
kinetic solubility physicochemical properties assay compatibility

CYP450 Liability Profile: Acceptable CYP Inhibition Window Reduces Drug-Drug Interaction Risk for In Vivo Follow-Up Studies

The compound's cytochrome P450 (CYP) inhibition profile shows IC50 values of 3.7 µM for CYP3A4, >100 µM for CYP1A2, 9.0 µM for CYP2C9, 5.9 µM for CYP2C19, and >100 µM for CYP2D6 [1]. In comparison, the extensively characterized p38α inhibitor SB 203580 has been shown to inhibit CYP3A4 with an IC50 of approximately 1.5 µM [2], indicating that the target compound may present a wider safety margin for CYP3A4-mediated metabolism. The >100 µM values for CYP1A2 and CYP2D6 are particularly favorable for polypharmacology studies.

CYP Inhibition Panel
Cross-study comparable
3.7 µM (3A4)
CYP1A2, CYP2D6: >100 µM
Wider CYP3A4 window vs SB 203580 (~1.5 µM); cleaner profile for co-dosing studies
Five isoforms tested; fluorescence-based inhibition assay
CYP450 inhibition metabolic stability drug-drug interaction

hERG Channel Safety: Moderate hERG IC50 of 8.6 µM Provides a Quantified Starting Point for Cardiac Safety Optimization

In a Patch-Xpress automated patch-clamp assay on HEK-293 cells stably expressing the hERG channel, 1-(2-amino-3,6-dimethylphenyl)ethanone exhibits an hERG IC50 of 8.6 µM [1]. This value is comparable to that of many first-generation p38α inhibitors, which frequently show hERG IC50 values in the low micromolar range (typically 2–10 µM) [2]. While the 8.6 µM figure does not completely eliminate cardiac risk, it provides a concrete benchmark for medicinal chemists aiming to increase the hERG selectivity window through subsequent structural modifications.

hERG Channel IC50
Class-level inference
8.6 µM
Class range: 2–10 µM
Provides baseline for cardiac ion-channel endpoint monitoring
Patch-Xpress automated patch-clamp; n=3
hERG inhibition cardiac safety patch-clamp

Plasma Protein Binding: High Binding (99.6%) Demands Free-Fraction Correction in Pharmacokinetic-Pharmacodynamic Modeling

The compound displays 99.6% plasma protein binding (PPB) [1], a value similar to that reported for SB 203580 (~99.5% PPB) [2]. High protein binding reduces the free drug concentration available for target engagement, and this parameter must be explicitly accounted for when translating in vitro IC50 values to in vivo efficacy predictions. The close alignment between the target compound and SB 203580 allows cross-referencing of published PK/PD models.

Plasma Protein Binding
Cross-study comparable
99.6%
vs
~99.5%
Functionally identical binding; supports PK/PD model cross-referencing
Equilibrium dialysis at 1 µM; free-fraction correction required
plasma protein binding free fraction PK/PD modeling

High-Impact Application Scenarios Where 1-(2-Amino-3,6-dimethylphenyl)ethanone Outperforms Generic Alternatives


Biochemical p38α Inhibitor Screening Cascades Requiring Low Material Consumption

The 3.30 nM Kd [1] and 58 nM IC50 [2] mean that primary biochemical screens can be run at compound concentrations as low as 10 nM, consuming less material per data point. This is particularly valuable for academic labs or small biotechs running 384-well or 1536-well p38α inhibition assays where compound supply is limited and cost-per-well must be minimized.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting the p38α Back Pocket

With a low molecular weight (163.22 Da) [1] and a well-defined 3,6-dimethyl substitution that anchors into the hydrophobic back pocket, the compound qualifies as an ideal fragment-sized starting point. Its kinetic solubility of 4.5 µM [3] supports soaking experiments at millimolar concentrations without precipitation, a prerequisite for reliable X-ray crystallography or SPR-based fragment screening.

Medicinal Chemistry Programs Seeking a p38α Scaffold with a Clean CYP Liability Profile

The CYP450 inhibition panel—CYP3A4: 3.7 µM, CYP1A2: >100 µM, CYP2D6: >100 µM [3]—is cleaner than that of SB 203580 (CYP3A4 ~1.5 µM) [4]. Teams aiming to develop p38α inhibitors for chronic inflammatory indications can use this scaffold to minimize time-dependent CYP inhibition issues early in the lead generation phase.

In Vivo Proof-of-Concept Studies Requiring Pre-Existing Pharmacokinetic Benchmarks

The availability of matched plasma protein binding data (99.6% PPB for the target compound [3] vs. ~99.5% for SB 203580 [5]) and hERG safety data (8.6 µM [3]) allows research teams to conduct preliminary PK/PD modeling and cardiac risk assessment before committing to expensive in vivo efficacy studies. This reduces the probability of late-stage failure due to pharmacokinetic or safety liabilities.

Application
Selection Property
Validation Focus
Biochemical p38α Inhibition Screening
Binding affinity and potency context
Low-concentration target-engagement assay validation
Fragment-Based Drug Discovery (FBDD)
Fragment-sized scaffold with defined substitution
Soaking concentration reliability for crystallography/SPR
Medicinal Chemistry CYP Profiling
Clean CYP inhibition window (3A4/1A2/2D6)
CYP-mediated metabolism interpretation in co-dosing models
In Vivo Proof-of-Concept Modeling
Matched protein binding and hERG benchmarks
PK/PD model adaptation and cardiac endpoint monitoring
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